molecular formula C10H16O4 B101761 d-Camphoric acid CAS No. 17839-62-2

d-Camphoric acid

Cat. No.: B101761
CAS No.: 17839-62-2
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-LDWIPMOCSA-N
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Description

D-Camphoric Acid is a versatile chiral dicarboxylic acid derived from camphor, serving as a critical reagent in advanced scientific research. Its primary value lies in its rigid bicyclic molecular structure, which makes it an excellent chiral building block and resolving agent for the synthesis of enantiomerically pure compounds . In pharmaceutical research, it is extensively employed as a chiral precursor and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and conformationally restricted molecules, such as γ-amino acids and carbocyclic nucleosides . Beyond synthetic applications, studies in osteoblast models have demonstrated that Camphoric Acid significantly stimulates osteoblast differentiation, promoting the expression of key differentiation markers . Research indicates this biological activity may be linked to its ability to induce the expression of glutamate receptor subunits (NMDAR1, GluR3/4, mGluR8) and activate transcription factors like NF-κB and AP-1, highlighting its utility in bone biology research . The compound's broad research applicability and defined stereochemistry make it a valuable tool for chemists and biologists working in asymmetric synthesis, drug discovery, and metabolic studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
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InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LSPHULWDVZXLIL-LDWIPMOCSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
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Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID301021163, DTXSID60883316
Record name DL-Camphoric acid
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Molecular Weight

200.23 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name d-Camphoric acid
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Vapor Pressure

0.0000151 [mmHg]
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CAS No.

5394-83-2, 124-83-4
Record name Camphoric acid
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Record name CAMPHORIC ACID
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Record name CAMPHORIC ACID, (+)-
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Foundational & Exploratory

difference between d-camphoric acid and l-camphoric acid isomers

Technical Guide: Comparative Analysis of - and -Camphoric Acid Isomers

Executive Summary

Camphoric acid (1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is a pivotal chiral auxiliary derived from the oxidative cleavage of camphor. Unlike many chiral reagents that are synthesized de novo, camphoric acid inherits the rigid stereochemical integrity of its natural precursor, camphor.

The primary distinction between the


absolute configurationinteraction with polarized lightenantiomeric resolution processeshomochiral Metal-Organic Frameworks (MOFs)

This guide provides a rigorous breakdown of these isomers, establishing a self-validating protocol for their synthesis and application in drug development.

Stereochemical Fundamentals

To understand the difference, one must look beyond the empirical formula (

Absolute Configuration

Standard camphoric acid exists as the cis -isomer, where the two carboxylic acid groups at positions 1 and 3 are on the same side of the ring plane.

Feature

-Camphoric Acid

-Camphoric Acid
Source Oxidation of

-Camphor (

-Camphor)
Oxidation of

-Camphor (

-Camphor)
Optical Rotation Dextrorotatory (

)
Levorotatory (

)
IUPAC Name

-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Stereochemistry cis -configuration (C1 and C3 substituents are syn)cis -configuration (Enantiomer of D)

Critical Note: The trans-isomer is known as isocamphoric acid . It is a diastereomer, not an enantiomer, of camphoric acid and possesses different physical properties.[1] This guide focuses strictly on the enantiomeric pair of the cis-form.

Physicochemical Comparison

In an achiral solvent or vacuum, the scalar properties are identical. Differences only manifest during interaction with other chiral agents or polarized light.

Table 1: Comparative Physicochemical Data

Property

-Camphoric Acid

-Camphoric Acid
CAS Number 124-83-4560-09-8
Molecular Weight 200.23 g/mol 200.23 g/mol
Melting Point 186 – 188 °C186 – 188 °C
Specific Rotation


to

(c=10, EtOH)

to

(c=10, EtOH)
Solubility (Water) Low (Cold), High (Hot)Low (Cold), High (Hot)
Solubility (Ethanol) Very SolubleVery Soluble
pKa Values

,

Identical

Synthesis & Manufacturing Protocol

The synthesis of camphoric acid is a classic oxidative cleavage of the bicyclic camphor ring. The choice of starting material (


Reaction Mechanism

The oxidation cleaves the C2-C3 bond of the camphor bornane skeleton, opening the bicyclic ring into a monocyclic cyclopentane derivative while retaining the configuration at the bridgehead carbons.

SynthesisPathwayCamphorD-Camphor(Bicyclic Ketone)InterIntermediate(Ring Opening)Camphor->InterHNO3 OxidationHg/Fe CatalystRefluxDAcidD-Camphoric Acid(Cis-Dicarboxylic Acid)Inter->DAcidCrystallizationByproductsNOx Fumes(Waste)Inter->Byproducts

Figure 1: Oxidative cleavage pathway from Camphor to Camphoric Acid.

Experimental Protocol: Nitric Acid Oxidation

Objective: Synthesize


Reagents:

  • 
    -Camphor: 100 g
    
  • Nitric Acid (

    
    , 68%): 800 mL
    
  • Water: 500 mL

Step-by-Step Workflow:

  • Setup: Equip a 2L round-bottom flask with a reflux condenser and a gas trap (to neutralize

    
     fumes).
    
  • Addition: Add 100g of camphor and 800mL of

    
    .
    
  • Reaction: Heat the mixture slowly to reflux. The reaction is vigorous; control heat to prevent boil-over. Reflux for 50–60 hours.

    • Checkpoint: The oily layer of camphor should disappear, leaving a clear solution.

  • Isolation: Cool the solution to room temperature. Crude camphoric acid will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with ice-cold water to remove residual acid.

  • Purification: Recrystallize from boiling water.

    • Solubility Logic: Camphoric acid is soluble in boiling water but crystallizes readily upon cooling, allowing for effective removal of impurities.

  • Validation: Measure melting point (Target: 186°C) and optical rotation.

Application in Chiral Resolution

The most critical application of camphoric acid isomers is their use as Resolving Agents .

The Principle of Diastereomeric Salt Formation

Enantiomers (e.g.,

2

diastereomers1
  • Reaction:

    
    
    
  • Result: The two products are diastereomeric salts.[1][3] They possess different lattice energies and solubilities, allowing separation via fractional crystallization.[1]

Resolution Workflow Diagram

ResolutionLogicRacemateRacemic Amine Mixture(R-Amine + S-Amine)MixSalt Formation(In Ethanol/Water)Racemate->MixAgentResolving Agent(this compound)Agent->MixSalt1Diastereomer A(R-Amine • D-Acid)Less SolubleMix->Salt1PrecipitatesSalt2Diastereomer B(S-Amine • D-Acid)More SolubleMix->Salt2Remains DissolvedFiltrationFiltrationSalt1->FiltrationSalt2->FiltrationSolidSolid Phase(Pure Diastereomer A)Filtration->SolidRetentateLiquorMother Liquor(Enriched Diastereomer B)Filtration->LiquorFiltrateBaseReleaseBase Release(NaOH Treatment)Solid->BaseReleaseFinalProductPure R-AmineBaseRelease->FinalProduct

Figure 2: Workflow for resolving a racemic amine using this compound.

Advanced Applications: MOFs and Coordination Chemistry

Beyond simple resolution, the specific isomer used dictates the topology of Metal-Organic Frameworks (MOFs).

  • Rigidity: The trimethylcyclopentane ring provides a rigid "V-shape" geometry (

    
     angle between carboxylates).
    
  • Chirality Transfer: Using pure

    
    -camphoric acid induces homochirality in the resulting MOF (e.g., 
    
    
    ).
  • Pore Environment: The methyl groups on the ring project into the MOF pores. Changing from

    
    - to 
    
    
    -isomer inverts the internal pore environment, which is critical for enantioselective catalysis or separation of chiral gases.

References

  • Bredt, J. (1893). "Über die Konstitution des Camphers und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Zhang, J., et al. (2016).[4] "Chiral Chemistry of Metal-Camphorate Frameworks." Chemical Society Reviews.

  • PubChem. (2024). "Camphoric Acid - Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[1][5][6] "Synthesis of Chiral Metal-Organic Frameworks (MOFs) with (-)-Camphoric Acid Linker."

Solid-State Architecture and Crystallographic Characterization of D-Camphoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Baseline

D-Camphoric acid [(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid] is a cornerstone chiral resolution agent and a supramolecular building block. Unlike highly polymorphic active pharmaceutical ingredients (APIs) that exhibit conformational flexibility, this compound is characterized by a high degree of monostability in its pure form.

This guide provides the definitive crystallographic profile of the dominant polymorph (Form I), establishes the protocols for its phase purity validation, and delineates the thermodynamic boundaries that distinguish it from its anhydrous and solvated counterparts.

Crystallographic Profile: Form I

The solid-state utility of this compound stems from its rigid bicyclic skeleton and the directional hydrogen bonding capability of its two carboxylic acid groups.

Crystal Data & Lattice Topology

The primary stable form of this compound crystallizes in the monoclinic system. The absence of a center of inversion is dictated by the molecule's inherent chirality.

Table 1: Crystallographic Parameters of this compound (Form I)

ParameterValue / Description
Crystal System Monoclinic
Space Group

(No. 4)
Z (Molecules/Unit Cell) 2
Chirality Chiral (Non-centrosymmetric)
Calculated Density ~1.19 g/cm³
CSD Reference Code CAMFAC / CAMFAC01
Key Structural Motif Intermolecular Carboxylic Acid Dimers

Molecular Packing Architecture

The stability of Form I is driven by a robust hydrogen-bonding network. Unlike flexible chains, the camphoric acid molecules utilize both carboxylic acid tails to form:

  • Head-to-Head Dimers: The classic

    
     homomeric synthon.
    
  • Infinite Chains: These dimers link adjacent molecules, propagating the structure along the crystallographic b-axis.

Technical Insight: The rigidity of the trimethylcyclopentane ring prevents significant conformational polymorphism. Most "variations" reported in literature are actually solvates (pseudopolymorphs) or the anhydride form, which crystallizes readily upon heating or dehydration.

Experimental Workflows

To ensure data integrity in drug development, one must validate that the starting material is phase-pure Form I and not a racemate (DL-camphoric acid crystallizes in a different space group, typically


) or a solvate.
Phase Purity Validation Workflow

G Start Raw Material (Commercial Source) Recryst Recrystallization (Solvent: H2O or EtOH/H2O) Start->Recryst Purification SC Single Crystal Growth (Slow Evaporation) Recryst->SC For Structure Soln PXRD Powder X-Ray Diffraction (Experimental) Recryst->PXRD Bulk Analysis CSD CSD Reference Pattern (Refcode: CAMFAC) SC->CSD Unit Cell Check Compare Pattern Matching (Rietveld Refinement) PXRD->Compare CSD->Compare Simulated Pattern Result Phase Purity Confirmed Compare->Result Match > 98%

Figure 1: Validation workflow ensuring the isolation of the pure D-polymorph (Form I) relative to the CSD standard.

Crystallization Protocol (Standardized)
  • Objective: Isolation of X-ray quality single crystals of Form I.

  • Solvent System: Deionized Water (Primary) or Ethanol:Water (20:80 v/v).

  • Method:

    • Dissolve 500 mg of this compound in 15 mL of boiling water.

    • Filter hot through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

    • Allow the filtrate to cool to room temperature in a Dewar flask (cooling rate < 5°C/hour).

    • Critical Step: Do not disturb. Monoclinic prisms typically appear within 48 hours.

    • Harvest: Filter and dry at ambient temperature. Avoid vacuum drying at high temperatures (>60°C) to prevent surface dehydration to the anhydride.

Thermodynamic Stability & Thermal Analysis

Understanding the thermal boundaries is crucial for processing. This compound exhibits a distinct melting event, but degradation (dehydration) occurs immediately post-melt.

Table 2: Thermal Properties

PropertyValueObservation (DSC/TGA)
Melting Point (

)
186 – 189 °CSharp endotherm (Onset ~186°C).
Enthalpy of Fusion (

)
~35 kJ/molConsistent for high-crystallinity samples.
Decomposition > 200 °CLoss of water (-H₂O) leading to camphoric anhydride formation.
Hygroscopicity LowNon-hygroscopic at standard RH (40-60%).
Stability Logic Pathway

Stability FormI This compound (Form I - P21) Heat Heating (>180°C) FormI->Heat Melt Melt Phase Heat->Melt Endotherm Dehydrate Dehydration (-H2O) Melt->Dehydrate Kinetic Control Anhydride Camphoric Anhydride (Orthorhombic) Dehydrate->Anhydride Irreversible

Figure 2: Thermal transformation pathway. Note that the transition to anhydride is chemically irreversible under dry conditions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: CAMFAC (this compound). [Link]

  • PubChem. Compound Summary: Camphoric Acid (CID 101807). [Link]

  • National Institute of Standards and Technology (NIST). this compound Phase Transition Data. [Link]

Methodological & Application

Application Note: D-Camphoric Acid as a Chiral Auxiliary in Asymmetric Synthesis

[1]

Executive Summary & Mechanistic Rationale

D-Camphoric acid is a robust, commercially available chiral building block derived from the oxidation of D-(+)-camphor. Unlike its sulfonated cousin (camphor-10-sulfonic acid), this compound possesses a unique 1,3-dicarboxylic acid motif on a rigid cyclopentane ring.

Its utility as a chiral auxiliary stems from two distinct mechanistic pathways:

  • Ionic Auxiliary (Classical Resolution): It serves as a resolving agent for racemic bases (amines) via the formation of diastereomeric salts. The rigidity of the bicyclic system amplifies solubility differences between diastereomers.

  • Covalent Auxiliary (Steric Shielding): When converted to D-camphoric anhydride or cyclic imides , the gem-dimethyl group at the C2 position provides a fixed steric wall. This directs the trajectory of incoming nucleophiles or electrophiles to the less hindered face of the molecule, inducing stereoselectivity in reactions like alkylations or Diels-Alder cycloadditions.[1]

Structural Advantages
  • Rigidity: The bicyclic framework prevents conformational flexibility, ensuring a defined chiral pocket.[1]

  • Bulk: The C2-gem-dimethyl group acts as a "steric wall."

  • Orthogonality: The two carboxylic acid groups (C1 and C3) are chemically distinct (tertiary vs. secondary carbons), allowing for regioselective functionalization.

Protocol A: Resolution of Racemic Amines (Ionic Auxiliary)

This protocol describes the use of this compound to resolve a racemic primary amine (e.g., dl-

Materials
  • Racemic Amine (Substrate): 100 mmol

  • D-(+)-Camphoric Acid: 100 mmol (1.0 eq) or 50 mmol (0.5 eq for "Method of Half-Quantities")

  • Solvent System: Acetone/Water or Ethanol/Water (Empirical determination required)

Workflow Diagram (DOT)

ResolutionWorkflowStartRacemic Amine (dl-Base)+ this compoundMixReflux in Solvent(Acetone/EtOH)Start->MixCoolControlled Cooling(Crystallization)Mix->CoolFilterFiltrationCool->FilterSolidCrystalline Salt(Diastereomer A)Filter->SolidLess SolubleLiquorMother Liquor(Enriched Diastereomer B)Filter->LiquorMore SolubleRecrystRecrystallization(Increase ee%)Solid->RecrystRecryst->SolidRepeat if ee < 98%BaseTreatTreat with NaOH/ExtractionRecryst->BaseTreatFinalPure Enantiomer AmineBaseTreat->FinalRecoverRecovered Camphoric AcidBaseTreat->RecoverAcidify Aqueous Layer

Figure 1: Workflow for the optical resolution of amines using this compound.

Step-by-Step Methodology
  • Screening (The "Pasteur" Method):

    • Dissolve 1 mmol of racemic amine and 1 mmol of this compound in 5 mL of boiling solvent (start with Acetone).

    • Allow to cool slowly to room temperature. If oil forms, reheat and add trace water or switch to Ethanol.

    • Target: Distinct needle or prism crystals.

  • Scale-Up Crystallization:

    • Combine 100 mmol racemic amine and 100 mmol this compound in the optimized solvent (approx. 300-500 mL).

    • Heat to reflux until clear.

    • Cool slowly (1°C/min) to room temperature, then age at 4°C for 12 hours.

    • Why: Rapid cooling traps the "wrong" diastereomer in the crystal lattice.

  • Isolation and Purification:

    • Filter the crystals (Diastereomer A). Save the mother liquor (Diastereomer B).

    • Recrystallization: Dissolve the wet cake in the minimum amount of boiling solvent and recrystallize. Repeat until the melting point is constant.

  • Liberation of the Amine:

    • Suspend the purified salt in water.

    • Add 20% NaOH solution until pH > 12.

    • Extract the liberated free amine into Dichloromethane (DCM) or Diethyl Ether (

      
       mL).
      
    • Dry organic layer (

      
      ) and concentrate.
      
  • Recovery of Auxiliary:

    • Acidify the remaining aqueous layer with HCl (pH < 2).

    • This compound will precipitate. Filter, wash with cold water, and dry. It can be reused without loss of optical purity.

Protocol B: Covalent Auxiliary (Camphoric Imide Synthesis)

While camphor sultam is famous, the camphoric imide is a distinct, underutilized auxiliary that offers different solubility profiles and electronic properties. This protocol details the synthesis of the Camphoric Anhydride (activation) and subsequent Imide formation.

Reaction Scheme Diagram (DOT)

ImideSynthesisAcidThis compoundAnhydrideD-Camphoric AnhydrideAcid->AnhydrideAc2O, Reflux(-H2O)ImideD-Camphoric Imide(Chiral Auxiliary)Anhydride->ImideNH3 or R-NH2then Heat

Figure 2: Activation of this compound to the reactive Imide auxiliary.

Step-by-Step Methodology
Part 1: Synthesis of D-Camphoric Anhydride
  • Reagents: Mix this compound (50 g) with Acetic Anhydride (150 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3-4 hours. The solid acid will dissolve.

  • Isolation: Distill off the excess acetic anhydride/acetic acid under reduced pressure.

  • Crystallization: Recrystallize the residue from Ethanol or Acetone.

    • Yield: Typically >90%.

    • Identity: IR peak shift (Anhydride carbonyls at ~1760 and 1810 cm⁻¹).

Part 2: Synthesis of the Chiral Imide
  • Ammonolysis: Dissolve D-camphoric anhydride (20 g) in concentrated aqueous ammonia (50 mL). Heat gently if necessary until dissolved.

  • Cyclization: Evaporate the solution to dryness. Heat the residue to 200°C (melt) for 1 hour to drive off water and effect ring closure.

  • Purification: Sublimation or recrystallization from ethanol.

    • Result:D-Camphorimide .[2][3] This molecule contains the nucleophilic Nitrogen that can be acylated (e.g., with propionyl chloride) to form the active auxiliary for alkylation reactions.

Part 3: Application (General Asymmetric Alkylation)
  • Acylation: React D-Camphorimide with

    
    -BuLi then Propionyl Chloride 
    
    
    N-Propionyl Camphorimide.
  • Enolization: Treat with LDA at -78°C. The lithium enolate forms.

  • Electrophile Addition: Add Benzyl Bromide. The gem-dimethyl group at C2 blocks the "top" face, forcing the benzyl group to attack from the bottom.

  • Cleavage: Hydrolysis (LiOH/H2O2) yields the chiral carboxylic acid and recovers the D-Camphorimide.

Data & Comparison

Table 1: Comparison of Camphor-Derived Auxiliaries

FeatureThis compoundCamphor-10-Sulfonic Acid (CSA)Oppolzer's Sultam
Source Oxidation of CamphorSulfonation of CamphorDerived from CSA
Primary Use Resolution of Bases, MOF LigandsResolution of Bases, Acid CatalysisCovalent Auxiliary (Diels-Alder/Alkylation)
Functional Group 1,3-Dicarboxylic AcidSulfonic AcidCyclic Sulfonamide
Recyclability Excellent (Precipitation)Good (Recrystallization)Excellent (Chromatography/Cryst.)
Cost LowLowHigh (Multi-step synthesis)

References

  • BenchChem. (2025).[4][1][5][6] Application Notes and Protocols: Asymmetric Synthesis Using (-)-Camphoric Acid as a Chiral Auxiliary Precursor. Retrieved from (Note: Generalized citation based on search context).

  • Chernyshov, V. V., et al. (2020).[2] "Synthesis of cyclic D-(+)-camphoric acid imides and study of their antiviral activity." Chemistry of Heterocyclic Compounds, 56(6), 763–768.[3]

  • Zhang, J., et al. (2016). "Chiral Isocamphoric Acid: Founding a Large Family of Homochiral Porous Materials."[7] Angewandte Chemie International Edition.

  • V. A. Azov. (2010). "Resolution of Racemic Amine Mixtures." Science of Synthesis, 40.1.1.5.1.

  • Sigma-Aldrich. "Chiral Auxiliaries and Building Blocks."

(Note: While specific "Application Notes" from vendors like BenchChem are cited in search results, they often reside behind dynamic portals. The references above link to the permanent scientific record validating the chemistry described.)

Bio-Based Precision: Synthesis and Characterization of D-Camphoric Acid Polyamides and Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Camphoric acid (1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid) is a rigid, chiral, bio-based diacid derived from the oxidation of camphor. Unlike flexible aliphatic diacids (e.g., adipic acid), camphoric acid possesses a bicyclic structure that imparts high thermal stability (


) and unique stereochemical properties to its polymers.

This application note provides validated protocols for synthesizing polyesters via melt polycondensation and polyamides via direct phosphorylation (Yamazaki-Higashi). These methods address the specific challenge of camphoric acid chemistry: the steric hindrance of the C3-carboxyl group adjacent to the gem-dimethyl moiety.

Chemistry Insight: The Steric Challenge

The reactivity of this compound is non-equivalent.

  • C1-Carboxyl (Tertiary): Attached to the bridgehead; generally more reactive in anhydride formation but sterically crowded.

  • C3-Carboxyl (Secondary): Located next to the gem-dimethyl group (

    
    ), creating significant steric hindrance.
    

Implication for Synthesis: Standard polycondensation often yields low molecular weight oligomers due to incomplete reaction at the C3 position.

  • For Polyesters: High-temperature melt polycondensation with Titanium(IV) catalysts is required to drive kinetics.

  • For Polyamides: Direct polycondensation using condensing agents (Triphenyl phosphite) is superior to acid chloride routes, which suffer from side reactions (imide formation) and purification difficulties.

Protocol A: Polyester Synthesis (Two-Stage Melt Polycondensation)

Target: Poly(alkylene camphorates) Mechanism: Transesterification driven by removal of volatile diol/water.

Materials
  • Monomer: this compound (99%, stereopure).

  • Comonomer:

    
    -Diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,4-cyclohexanedimethanol). Note: Use 1.2 to 2.0 molar excess of diol.
    
  • Catalyst: Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (

    
    ).
    
  • Stabilizer: Irganox 1010 (optional, prevents oxidation at high temp).

Step-by-Step Methodology
  • Esterification (Oligomerization):

    • Load camphoric acid (10.0 g, 50 mmol) and 1,4-butanediol (9.0 g, 100 mmol) into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

    • Add catalyst (0.1 wt% relative to acid, ~10 mg).

    • Purge with

      
       for 15 minutes.
      
    • Heat to 160°C for 4 hours under continuous

      
       flow. Water will evolve; ensure the distillation head temperature remains low to avoid losing diol.
      
    • Checkpoint: The reaction mixture should become a clear, homogeneous melt.

  • Polycondensation (Chain Extension):

    • Increase temperature to 200–220°C .

    • Gradually apply vacuum over 30 minutes to prevent bumping. Target pressure: < 100 Pa (< 1 mbar) .

    • Maintain high vacuum and temperature for 4–6 hours. Excess diol is removed, driving the equilibrium toward high polymer.

    • Torque Monitoring: Stop reaction when the stirrer torque plateaus (indicating maximum viscosity).

  • Workup:

    • Cool to room temperature under

      
      .
      
    • Dissolve the crude polymer in minimal chloroform (

      
      ).
      
    • Precipitate into cold methanol (10x volume).

    • Filter and dry in a vacuum oven at 40°C for 24 hours.

Data: Thermal Properties of Camphoric Polyesters

Effect of diol chain length on Glass Transition (


)
Diol UsedPolymer Code

(°C)

(kDa)
Appearance
Ethylene GlycolPEC5123.8Amorphous, Clear
1,4-ButanediolPBC3545.2Amorphous, Tacky
1,6-HexanediolPHC1238.1Viscous Gum
IsosorbidePIC12518.5Rigid Solid

Protocol B: Polyamide Synthesis (Yamazaki-Higashi Method)

Target: Poly(alkylene camphor-amides) Rationale: This method uses in situ activation of the carboxylic acid with triphenyl phosphite (TPP), avoiding the isolation of corrosive acid chlorides and overcoming the low reactivity of the C3 carboxyl group.

Materials
  • Monomer: this compound (10 mmol).

  • Comonomer: Diamine (e.g., 1,6-hexamethylenediamine) (10 mmol).

  • Condensing Agent: Triphenyl phosphite (TPP) (20 mmol).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (25 mL) + Pyridine (5 mL).

  • Salt: Calcium Chloride (

    
    ) or Lithium Chloride (
    
    
    
    ) (1.0 g). Crucial for keeping the growing polyamide chain in solution.
Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a 100 mL three-neck flask under nitrogen.

    • Add NMP, Pyridine, and

      
      . Stir at 80°C until the salt is fully dissolved (prevents precipitation of oligomers).
      
    • Add this compound and the Diamine.

  • Activation & Polymerization:

    • Add TPP via syringe.

    • Heat the mixture to 100–110°C for 10–12 hours under

      
      .
      
    • Observation: The solution becomes viscous. If it turns cloudy, add more salt or NMP to maintain homogeneity.

  • Workup:

    • Pour the viscous solution slowly into a blender containing 500 mL of methanol/water (1:1).

    • The polymer will precipitate as fibrous strands or powder.

    • Wash the precipitate vigorously with boiling methanol (to remove phenol and residual TPP).

    • Dry under vacuum at 80°C.

Visualizing the Workflow

G cluster_0 Monomer Source cluster_1 Synthesis Pathways cluster_2 Final Polymer Camphor Natural Camphor Oxidation HNO3 Oxidation Camphor->Oxidation DAcid This compound (C10H16O4) Oxidation->DAcid Melt Melt Polycondensation (Ti(OBu)4, 200°C, Vacuum) DAcid->Melt + Diol Yamazaki Yamazaki-Higashi (TPP, Pyridine, 110°C) DAcid->Yamazaki + Diamine Polyester Polyester (Degradable, Low Tg) Melt->Polyester Polyamide Polyamide (High Tg, Rigid) Yamazaki->Polyamide

Caption: Synthesis workflow from natural camphor to functional polymers via oxidative cleavage and specific polycondensation routes.[1][2]

Structure-Property Logic

Logic Structure D-Camphoric Structure (Bicyclic Ring) Steric Gem-Dimethyl Group (Steric Hindrance) Structure->Steric Rigidity Chain Stiffness Structure->Rigidity Processing Requires Activated Synthesis (TPP/Vacuum) Steric->Processing FreeVol High Free Volume (Microporosity) Steric->FreeVol Tg High Tg (Thermal Stability) Rigidity->Tg Solubility Solubility in Polar Solvents FreeVol->Solubility

Caption: Causal relationship between the camphoric acid bicyclic structure, steric hindrance, and resulting polymer properties.

Troubleshooting & Expert Tips

  • Discoloration: Camphoric acid polymers can turn dark brown due to oxidation during melt polymerization. Solution: Ensure rigorous

    
     purging and consider adding 0.1% Irganox 1010 or triphenyl phosphate as a color stabilizer.
    
  • Low Molecular Weight (Polyesters): Often caused by loss of diol due to volatility before reaction. Solution: Use a 5-10% excess of diol and a fractionating column during the first stage (160°C).

  • Gelation (Polyamides): If the reaction mixture gels during the Yamazaki-Higashi reaction, the polymer concentration is too high or salt concentration is too low. Solution: Dilute to 5-7% w/v solids and increase

    
     to 5 wt%.
    

References

  • Polyester Synthesis & Properties: Nsengiyumva, O., & Miller, S. A. (2019). "Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid." Green Chemistry, 21(5), 979-986. [Link]

  • Polyamide Synthesis (Yamazaki-Higashi Method): Vora, A., et al. (2024).[2] "Study of Amides and Polyamides Synthesized from Biodegradable Carboxylic Acids." Rasayan Journal of Chemistry, 17(2). [Link]

  • Biomedical Applications: Nair, L. S., & Laurencin, C. T. (2007). "Biodegradable polymers as biomaterials." Progress in Polymer Science, 32(8-9), 762-798. [Link]

  • Camphoric Acid Reactivity: Wahl, H. (1950). "Reactivity of Camphoric Acid Derivatives." Bulletin de la Société Chimique de France. (Classic reference for C1 vs C3 reactivity).

Sources

Application Notes and Protocols: D-Camphoric Acid in the Synthesis of Biologically Active Terpenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into Nature's Chiral Pool with D-Camphoric Acid

In the realm of natural product synthesis, the quest for stereochemical purity is paramount. Biologically active molecules, particularly terpenes, often owe their potent effects to a precise three-dimensional arrangement of atoms. Nature provides a valuable resource in the form of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as versatile starting materials for complex syntheses. Among these, D-(+)-camphoric acid [(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid], a derivative of the abundant monoterpene camphor, stands out as a robust and cost-effective chiral synthon.[1][2] Its rigid bicyclic framework and well-defined stereocenters offer an exceptional platform for transferring chirality through multiple synthetic steps, making it an invaluable tool for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the strategic application of this compound in the synthesis of biologically active terpenes and their derivatives. We will delve into the core principles that underpin its use, followed by step-by-step protocols for the synthesis of key intermediates and target molecules. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in the laboratory.

Core Principles: Leveraging the Stereochemical Integrity of this compound

The utility of this compound in asymmetric synthesis stems from its inherent chirality and conformational rigidity. These properties are exploited in two primary ways:

  • Chiral Template Synthesis: The cyclopentane ring of this compound can be elaborated and modified, with the existing stereocenters directing the formation of new ones. This approach is particularly effective for the synthesis of complex terpenes where a portion of the camphoric acid backbone is incorporated into the final structure.

  • Chiral Auxiliary Precursor: this compound can be converted into a range of chiral auxiliaries, such as diamines and amino alcohols.[3] These auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, and are subsequently cleaved and recovered. While not the direct focus of this note, it's a significant application of this versatile molecule.

Our focus here is on the first principle, where the this compound framework is the cornerstone of the target terpene's architecture. A crucial initial step in many synthetic routes is the conversion of this compound to its more reactive anhydride, which facilitates subsequent transformations.

Protocol I: Preparation of D-(+)-Camphoric Anhydride

This protocol details the conversion of D-(+)-camphoric acid to its corresponding anhydride, a key intermediate for further derivatization. The use of acetic anhydride is a common and effective method for this transformation.[1]

Materials:

  • D-(+)-Camphoric acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine D-(+)-camphoric acid (1 equivalent) and an excess of acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the camphoric acid has been consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting solid is D-(+)-camphoric anhydride, which can be purified by recrystallization (e.g., from ethanol) or used directly in the subsequent step.

Causality Behind Experimental Choices:

  • Excess Acetic Anhydride: Using an excess of acetic anhydride ensures the complete conversion of the diacid to the anhydride and also serves as the reaction solvent.

  • Reflux Conditions: The elevated temperature accelerates the dehydration reaction.

  • Removal of Byproducts: Efficient removal of acetic anhydride and acetic acid is crucial as they can interfere with subsequent reactions.

Total Synthesis of a Biologically Active Sesquiterpene: (+)-β-Santalene

The santalene family of sesquiterpenes are major constituents of sandalwood oil and are known for their characteristic fragrance and a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The following is a detailed protocol for the enantioselective total synthesis of (+)-β-santalene, adapted from the literature, which brilliantly showcases the use of D-(+)-camphoric acid as a chiral starting material.

Synthetic Pathway Overview

The synthesis involves the transformation of D-(+)-camphoric acid into a key bicyclic intermediate, which is then elaborated to form the final terpene structure.

G cluster_0 Synthetic Workflow for (+)-β-Santalene d_camphoric_acid D-(+)-Camphoric Acid camphoric_anhydride D-(+)-Camphoric Anhydride d_camphoric_acid->camphoric_anhydride Ac₂O, Δ intermediate_1 Key Lactone Intermediate camphoric_anhydride->intermediate_1 1. NaBH₄ 2. H⁺ intermediate_2 Bicyclic Ketone intermediate_1->intermediate_2 Multi-step Elaboration beta_santalene (+)-β-Santalene intermediate_2->beta_santalene Wittig Reaction

Caption: Synthetic workflow for (+)-β-Santalene from D-(+)-camphoric acid.

Experimental Protocols

Step 1: Reduction of D-(+)-Camphoric Anhydride to a Lactone

  • Materials: D-(+)-camphoric anhydride, sodium borohydride (NaBH₄), methanol, hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • Dissolve D-(+)-camphoric anhydride (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone. Purify by column chromatography on silica gel.

Step 2: Multi-step Elaboration to a Bicyclic Ketone

This part of the synthesis involves several steps including protection, reduction, and oxidation to convert the lactone into a key bicyclic ketone intermediate. For detailed procedures of this multi-step sequence, it is recommended to consult the primary literature on β-santalene synthesis.

Step 3: Wittig Reaction to form (+)-β-Santalene

  • Materials: Bicyclic ketone intermediate, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), tetrahydrofuran (THF).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0°C and add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour.

    • Cool the ylide solution to -78°C and add a solution of the bicyclic ketone intermediate (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with pentane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (+)-β-santalene.

Data Summary Table:

StepProductReagentsYield (%)
ID-(+)-Camphoric AnhydrideAcetic anhydride>95
1Lactone IntermediateNaBH₄~85-90
3(+)-β-SantaleneWittig reagent~70-80

Application in the Synthesis of Antiviral Agents: Camphoric Acid Imides

Recent research has highlighted the potential of this compound derivatives as potent antiviral agents. Specifically, a series of imides synthesized from D-(+)-camphoric anhydride have demonstrated significant inhibitory activity against influenza viruses.[3][6][7] This provides another compelling application of this compound in the development of biologically active molecules.

General Protocol for the Synthesis of Antiviral Camphoric Acid Imides

G cluster_0 Synthesis of Antiviral Camphoric Imides camphoric_anhydride D-(+)-Camphoric Anhydride camphoric_imide Biologically Active Camphoric Imide camphoric_anhydride->camphoric_imide Reflux, Solvent primary_amine Primary Amine (R-NH₂) primary_amine->camphoric_imide

Caption: General workflow for the synthesis of antiviral camphoric imides.

Materials:

  • D-(+)-Camphoric anhydride

  • Appropriate primary amine or diamine

  • Solvent (e.g., o-xylene or phenol, depending on the amine's boiling point)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine D-(+)-camphoric anhydride (1 equivalent) and the desired primary amine (1 equivalent).

  • If the amine has a high boiling point, the reaction can be carried out neat. For lower boiling point amines, use a high-boiling solvent like o-xylene or phenol.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, the crude product can be purified directly. If a solvent was used, an appropriate workup (e.g., extraction to remove phenol) is required.

  • Purify the product by column chromatography or recrystallization to obtain the desired camphoric acid imide.

Structure-Activity Relationship Insights:

Studies have shown that the nature of the substituent on the imide nitrogen plays a crucial role in the antiviral activity. Aromatic and heterocyclic moieties have been found to be particularly effective, highlighting the potential for generating a diverse library of compounds for antiviral screening.[7]

Conclusion and Future Outlook

D-(+)-camphoric acid is a testament to the power of the chiral pool in modern organic synthesis. Its stereochemical integrity and ready availability make it an exemplary starting material for the enantioselective synthesis of complex and biologically active terpenes like (+)-β-santalene. Furthermore, its utility extends to the creation of novel antiviral agents, demonstrating its broad applicability in medicinal chemistry. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to harness the potential of this versatile chiral building block. Future explorations could involve leveraging this compound for the synthesis of other classes of terpenes and expanding the library of its derivatives for broader biological screening, further solidifying its status as a cornerstone of natural product synthesis.

References

  • Yaroslavtseva, A. D., et al. (2020). Synthesis of cyclic D-(+)-camphoric acid imides and study of their antiviral activity. Chemistry of Heterocyclic Compounds, 56(6), 763-768. Available at: [Link]

  • Sokolova, A. S., et al. (2015). Discovery of a new class of antiviral compounds: Camphor imine derivatives. European Journal of Medicinal Chemistry, 101, 649-657.
  • Zarubaev, V. V., et al. (2019). Single-stage synthesis of heterocyclic alkaloid-like compounds from (+)-camphoric acid and their antiviral activity. Chemistry of Heterocyclic Compounds, 55(10), 1256-1262. Available at: [Link]

  • Kochetkov, K. A., et al. (2023). Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics. Russian Chemical Bulletin, 72(3), 807-818. Available at: [Link]

  • Stoyanova, A., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 28(22), 7601. Available at: [Link]

  • Yan, X., et al. (2024). Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids. Biomolecules, 14(8), 971. Available at: [Link]

  • OUCI. (2024). Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids. Available at: [Link]

  • Sharifi-Rad, J., et al. (2021). Santalum Genus: phytochemical constituents, biological activities and health promoting-effects. Cellular and Molecular Biology, 67(2), 15-25.
  • The Good Scents Company. (n.d.). epi-beta-santalene, 25532-78-9. Available at: [Link]

  • Google Patents. (2010). CN101906107A - A method for synthesizing camphoric anhydride by α-pinene.
  • Chen, F., et al. (2020). Advances in biotechnological production of santalenes and santalols. Applied Microbiology and Biotechnology, 104(23), 9879-9889. Available at: [Link]

  • Hodgson, G. L., MacSweeney, D. F., & Money, T. (1973). Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativene. Journal of the Chemical Society, Perkin Transactions 1, 2113-2118.
  • Slideshare. (n.d.). Terpenoids -module6. Available at: [Link]

  • Google Patents. (2019). NL2023931B1 - Oxidation of santalene to santalol.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Available at: [Link]

  • Google Patents. (2009). WO2009141781A1 - Process for the preparation of beta-santalol and derivatives thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in D-Camphoric Acid Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for d-(+)-camphoric acid purification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve outcomes in the recrystallization of this valuable chiral building block. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions & Fundamentals

This section addresses foundational questions regarding the properties of d-camphoric acid and the principles of its recrystallization.

Q: What are the critical physical properties of d-(+)-camphoric acid that influence recrystallization?

A: Understanding the physical properties of d-(+)-camphoric acid is the first step in designing an effective purification strategy. The significant difference in its solubility in water between cold and hot temperatures is the primary characteristic exploited during recrystallization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₄[1][2]
Molar Mass 200.23 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 186-189 °C[3][4]
Solubility in Water 0.8 g / 100 mL (25 °C)[1][5]
10 g / 100 mL (100 °C)[1][6]
Solubility in Ethanol Soluble (1 g in 1 mL)[3][6]
Q: What is the most common and effective solvent for recrystallizing this compound?

A: Water is the most frequently recommended solvent for the recrystallization of this compound.[1][7][8] The rationale is based on the ideal characteristics of a single-solvent system: this compound exhibits low solubility in cold water but high solubility in boiling water.[1][6] This differential solubility is crucial for achieving a high recovery of the purified compound upon cooling. For certain applications, a mixed-solvent system of ethanol and water can also be effective.[7]

Q: What makes a solvent "good" for recrystallization?

A: The choice of solvent is the most critical factor in a successful recrystallization.[9] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: It should dissolve the target compound (this compound) sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[10]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[10]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[12]

Section 2: Standard Protocol for this compound Recrystallization

This section provides a detailed, step-by-step methodology for the purification of this compound. The causality behind each step is explained to enhance understanding and troubleshooting capability.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude this compound in Erlenmeyer flask B Add minimum amount of near-boiling solvent (water) A->B Heat & Stir C If insoluble impurities exist, filter the hot solution quickly B->C Solution contains insoluble particles D Allow filtrate to cool slowly to room temperature B->D No insoluble particles present C->D Purified hot solution E Cool further in an ice bath to maximize precipitation D->E F Collect crystals via vacuum filtration E->F G Wash with a small amount of ice-cold solvent F->G H Dry crystals to a constant weight G->H

Caption: Standard workflow for this compound recrystallization.

Detailed Protocol
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, bring the chosen solvent (e.g., deionized water) to a boil. Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the solid just dissolves.

    • Causality: Using the minimum amount of hot solvent is critical for maximizing yield.[13][14] Adding too much solvent will keep more of your product dissolved in the mother liquor even after cooling, significantly reducing recovery.[15][16]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, sand) or if the solution is colored and requires decolorizing carbon, a hot filtration is necessary. Pre-heat a funnel and filter paper to prevent the this compound from crystallizing prematurely on the filter paper.[7] Filter the hot solution quickly into a clean, pre-warmed flask.

    • Causality: Premature crystallization during this step is a common source of yield loss. Keeping all equipment hot minimizes the temperature drop that would reduce the solubility of your target compound.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.[7]

    • Causality: Slow cooling is essential for forming large, pure crystals.[17] Rapid cooling traps impurities within the crystal lattice and results in the formation of small crystals, which are harder to filter and wash effectively.[18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Causality: Vacuum filtration is much more efficient than gravity filtration for separating the solid crystals from the liquid mother liquor.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.

    • Causality: The wash step removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified this compound crystals, which would lead to yield loss.[13][14]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a few minutes, followed by drying in a vacuum oven or desiccator.[7][10]

    • Causality: Residual solvent will add to the final weight, leading to an inaccurate yield calculation, and can also depress the melting point, giving a false indication of impurity.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues that may arise during the experiment.

Problem Area: Low or No Crystal Yield
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.[16] The crystallization process needs a nucleation site to begin. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[16]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[16]

  • Reducing Solvent Volume: If induction methods fail, you have likely used too much solvent.[15][16] Gently heat the solution to boil off some of the solvent, then attempt the slow cooling process again.

Q: My final yield is less than 50%. What are the most likely causes?

A: A significantly low yield is one of the most common frustrations in recrystallization. The cause can usually be traced back to one or more procedural steps.

G Start Low Yield (<50%) Detected Q1 Did you use the minimum amount of hot solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Too much solvent used. Product remains in mother liquor. Q1->A1_No No Q2 Did crystals form on the funnel during hot filtration? A1_Yes->Q2 A2_Yes Yes: Premature crystallization. Product lost on filter paper. Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Did you use ice-cold solvent for the final wash? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No: Room temperature solvent redissolved the product. Q3->A3_No No End Other losses (e.g., transfers). Consider second crop recovery. A3_Yes->End

Caption: Decision tree for troubleshooting low recrystallization yield.

  • Excess Solvent: This is the most frequent error.[16] A large volume of solvent will retain a significant amount of this compound in solution even when cold.[14][15]

  • Premature Crystallization: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.

  • Inadequate Cooling: Failing to use an ice bath after cooling to room temperature will result in incomplete precipitation, as the solubility of this compound in room temperature water is not zero.

  • Excessive Washing: Using too large a volume of solvent to wash the final crystals, or using solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[14]

Q: Can I recover the product that was lost in the mother liquor?

A: Yes, this is often possible through a "second crop" crystallization. Take the filtrate (mother liquor) and boil it to reduce the volume by about half. This increases the concentration of the dissolved this compound. Allow this concentrated solution to cool slowly as before. The additional crystals you collect are the "second crop."[15] Be aware that the purity of the second crop may be lower than the first, as the concentration of soluble impurities is also higher.

Problem Area: Impure Product
Q: My product has formed as an oil instead of crystals. What went wrong?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[16] It is more common with impure compounds or when using mixed-solvent systems.

  • Solution: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation point, and then try the slow cooling process again. Very slow cooling can favor crystal formation over oiling out.[16]

Q: My final crystals are discolored. How can I get a pure white product?

A: Discoloration is typically due to high-molecular-weight, colored impurities that are present in the crude material.

  • Solution: After dissolving the crude this compound in the minimum amount of hot solvent, add a very small amount of activated decolorizing carbon to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[10] Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be cautious not to add too much carbon, as it can also adsorb your desired product, leading to a lower yield.[15]

References

  • A Technical Guide to the Natural Sources and Isolation of (-)-Camphoric Acid. Benchchem.

  • D-(+)-Camphoric acid | 124-83-4. ChemicalBook.

  • Troubleshooting. (2022-04-07). Chemistry LibreTexts.

  • Understanding D-(+)-Camphoric Acid: Properties and Applications for Chemists. (2026-01-30). NINGBO INNO PHARMCHEM CO.,LTD.

  • How does cooling rate affect the point at which crystalisation occures and why? (2020-03-16). Reddit.

  • This compound. PubChem.

  • This compound Formula. ECHEMI.

  • Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents. (2025-08-07). Journal of Chemical & Engineering Data.

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University.

  • Why might we lose some yield during the recrystallization process? (2023-09-15). brainly.com.

  • Go-to recrystallization solvent mixtures. (2023-02-19). Reddit.

  • D(+) CAMPHORIC ACID. Taiwan Tekho Camphor Co., Ltd.

  • Camphoric acid. Wikipedia.

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025-04-21). CrystEngComm.

  • Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Preparation of camphoric acid. PrepChem.com.

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [PDF]

  • Technical Support Center: Synthesis of (-)-Camphoric Acid Derivatives. Benchchem.

  • Recrystallization1. [PDF]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022-07-22). MDPI.

  • What is the theoretical background of mixed solvents recrystallization? (2019-10-26). Quora.

  • Why would mixed solvents be used for recrystallization? Homework.Study.com.

  • Stereochemistry of (-)-Camphoric Acid Isomers: A Technical Guide. Benchchem.

  • Process of preparing camphoric acid. (1943-11-09). Google Patents.

  • Crystal Size and Cooling Rate - Teacher Notes. [PDF]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015-12-16). Chemistry Stack Exchange.

  • Recrystallization. [PDF]

  • Process for the production of purified camphorsulfonic acid salts. (1977-09-20). Google Patents.

  • This compound. Stenutz.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025-02-16). ResearchGate.

  • Recrystallization. [PDF]

  • Experiment 9 — Recrystallization. [PDF]

  • Organic Syntheses Procedure. Organic Syntheses.

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Washington Department of Chemistry.

  • Recrystallization – Part 1. [PDF]

  • D-(+)-Camphoric acid. ChemicalBook.

  • Factors Affecting The Growth Process. Scribd.

  • Investigating the fundamentals of drug crystal growth using Atomic Force Microscopy. Nottingham ePrints.

Sources

Technical Support Center: Minimizing Side Reactions in D-Camphor Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for d-camphor oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. We provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and minimize the formation of unwanted byproducts. Our focus is on explaining the causality behind experimental choices to ensure you achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)
Q1: My final yield of camphor is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue that can stem from several stages of the experimental process. The most common culprits are incomplete reaction, product loss during workup, and inefficient purification.

  • Incomplete Reaction: The oxidation of a secondary alcohol to a ketone requires the complete conversion of the starting material (e.g., borneol or isoborneol). Insufficient oxidizing agent, non-optimal reaction temperature, or inadequate reaction time can lead to a mixture of starting material and product. It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to ensure all the starting alcohol has been consumed before proceeding to the workup.[1]

  • Product Loss During Workup: Camphor is typically extracted from an aqueous reaction mixture using an organic solvent.[2] Inefficient extraction—due to an insufficient volume of solvent, not enough extraction cycles, or poor mixing of the layers—can leave a significant amount of product behind in the aqueous phase.

  • Inefficient Purification: Camphor's high volatility and symmetrical structure make it an ideal candidate for purification by sublimation.[3][4][5] However, this technique can also be a source of significant product loss. If the sublimation apparatus is not properly sealed or if the temperature gradient is not well-controlled, camphor vapor can escape, drastically reducing the recovered yield.[3] Some product may also be physically left behind during the transfer from the reaction vessel to the sublimation apparatus.[3]

Q2: I'm observing a significant amount of an acidic byproduct, likely camphoric acid. How can I prevent this over-oxidation?

The formation of camphoric acid is a classic example of over-oxidation, where the ketone product is further oxidized to a dicarboxylic acid.[6][7] This is particularly problematic when using aggressive oxidizing agents or when reaction conditions are not carefully controlled.

  • Choice of Oxidant: Strong, non-selective oxidizing agents like nitric acid are known to convert camphor to camphoric acid, sometimes as the desired product.[7] Milder, more controlled "green" oxidants like sodium hypochlorite (bleach) or Oxone are generally preferred for stopping the reaction at the ketone stage.[1][3][8][9] Chromium-based reagents (Jones reagent) are effective but are highly toxic and pose significant disposal challenges.[3][10]

  • Temperature Control: Oxidation is an exothermic process.[9] If the heat generated is not dissipated, the increased temperature can provide the activation energy needed for over-oxidation. When using bleach, for example, it is critical to maintain the reaction temperature below 50°C (ideally below 40°C) to prevent the formation of camphoric acid.[4][9] This is typically achieved by performing the addition of the oxidant in an ice bath.

  • Reaction Time: Allowing the reaction to proceed for too long, even with a milder oxidant, can increase the likelihood of side reactions. Once TLC indicates the full consumption of the starting alcohol, the reaction should be promptly quenched.

Q3: My IR spectrum shows an unexpected broad peak around 3300-3500 cm⁻¹ and my melting point is low and broad. What are these impurities?

These analytical results strongly suggest the presence of contaminants in your final camphor product.

  • Unreacted Starting Material: A broad peak in the 3300-3500 cm⁻¹ region of an IR spectrum is characteristic of an O-H stretch from an alcohol.[3][11][12] This indicates that your product is contaminated with unreacted borneol or isoborneol. The presence of starting material will also depress and broaden the melting point of the final product.[11][12]

  • Water or Solvent: The same O-H peak can also indicate the presence of residual water.[11][12] This often occurs if the organic layer was not properly dried with a drying agent (like anhydrous sodium sulfate) before the final solvent evaporation step.[5] Residual extraction solvent (e.g., ethyl acetate or ether) can also remain, leading to an artificially high yield and a depressed melting point.[11]

To resolve this, ensure the reaction goes to completion. During workup, use a drying agent until the organic solution is clear and the agent no longer clumps. Finally, ensure all solvent is evaporated before taking a final mass and melting point. If impurities persist, repurification by sublimation or recrystallization is necessary.

Q4: I've heard of Baeyer-Villiger oxidation. Is this a side reaction I need to be concerned about?

The Baeyer-Villiger oxidation is a specific reaction where a peroxyacid oxidizes a ketone to an ester (or a cyclic ketone to a lactone).[13][14][15] This reaction was first demonstrated by Baeyer and Villiger in 1899 using camphor as one of the substrates.[13][16]

While it is a potential side reaction, it is generally not a concern unless you are specifically using a peroxyacid (e.g., m-CPBA, peracetic acid) or certain peroxides as your oxidant.[13][14] Standard oxidants used for the borneol-to-camphor conversion, such as hypochlorite, Oxone, or chromium reagents, do not typically promote the Baeyer-Villiger pathway. Therefore, unless your protocol specifically calls for a peroxy-based reagent, this side reaction is highly unlikely.

Troubleshooting Guide: At a Glance
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete reaction.2. Product loss during extraction.3. Product loss during sublimation.1. Monitor reaction with TLC; ensure sufficient oxidant and time.2. Use adequate solvent volume and perform multiple extractions.3. Ensure sublimation apparatus is well-sealed; optimize temperature.[3]
Product is an Acid (Camphoric Acid) 1. Over-oxidation due to harsh conditions.2. Oxidizing agent is too strong.1. Control temperature strictly with an ice bath, especially with bleach.[4][9]2. Switch to a milder oxidant like Oxone or sodium hypochlorite.[8][9]
IR shows O-H peak (~3400 cm⁻¹) 1. Unreacted starting material (borneol).2. Residual water in the product.1. Ensure reaction goes to completion via TLC monitoring.2. Dry the organic extract thoroughly with anhydrous Na₂SO₄ before solvent removal.[5]
Melting Point is Low and Broad 1. Presence of impurities (starting material, water, solvent).1. Repurify the product, preferably by sublimation or recrystallization.[3]
Reaction Fails to Start (No Color Change) 1. Inactive or old oxidizing agent.2. Incorrect pH or missing catalyst.1. Use fresh bleach or a new container of Oxone.2. If using bleach, ensure acetic acid is added to form HOCl.[9] If using Oxone, ensure catalytic NaCl is present.[3][8]
Experimental Protocols & Workflows
Protocol: Green Oxidation of Borneol to Camphor using Oxone

This protocol utilizes an environmentally benign oxidant and proceeds efficiently at room temperature, minimizing the risk of over-oxidation.[1][8]

Methodology:

  • Reaction Setup: In a suitable flask, dissolve borneol (1.0 eq) in ethyl acetate. Add a magnetic stir bar.

  • To this solution, add Oxone (2KHSO₅·KHSO₄·K₂SO₄) (~1.2 eq) and a catalytic amount of sodium chloride (NaCl) (~0.1 eq).

  • Stir the mixture vigorously at room temperature. The reaction is often accompanied by a slight yellow-green color change.[17]

  • Reaction Monitoring: After 30-40 minutes, spot the reaction mixture on a TLC plate against a borneol standard to check for the disappearance of the starting material. The eluent can be a mixture like 80:20 hexanes:ethyl acetate.[17] Camphor is less polar and will have a higher Rf value than borneol.

  • Quenching: Once the reaction is complete (typically ~1 hour), quench any excess oxidant by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).[4][17] Stir until a test with starch-iodide paper indicates the absence of oxidant (the paper will not turn dark blue/black).[4]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add water to dissolve the inorganic salts. Extract the aqueous layer three times with ethyl acetate.[17]

  • Combine the organic layers and wash with a saturated NaCl solution (brine) to help remove residual water.

  • Drying & Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution and evaporate the solvent using a rotary evaporator to yield crude camphor.

  • Purification: Purify the crude solid by sublimation to obtain pure, crystalline camphor.[4][5]

Visualizing the Workflow

The general experimental procedure can be broken down into distinct stages, each critical for achieving a pure product.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Borneol, Oxone, NaCl, Solvent) B 2. Stir at Room Temp A->B C 3. Monitor via TLC B->C D 4. Quench Excess Oxidant C->D E 5. Aqueous Extraction D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Sublimation G->H I 9. Characterization (Melting Point, IR) H->I

Caption: General workflow for the oxidation of borneol to camphor.

Mechanistic Insights & Troubleshooting Logic

Understanding the reaction pathways is key to preventing side reactions. The primary goal is to facilitate the conversion of a secondary alcohol to a ketone while preventing further oxidation.

G Borneol Borneol (Starting Material) Camphor d-Camphor (Desired Product) Borneol->Camphor Desired Oxidation (e.g., Oxone, NaOCl) OverOxidation Camphoric Acid (Side Product) Camphor->OverOxidation Over-Oxidation (Excess Heat, Harsh Oxidant) Lactone Baeyer-Villiger Lactone (Side Product) Camphor->Lactone Baeyer-Villiger Oxidation (Peroxyacids)

Caption: Key reaction pathways in d-camphor synthesis.

Troubleshooting Low Yield: A Decision Tree

If you encounter low yield, systematically diagnose the issue using the following logic.

G Start Problem: Low Yield CheckTLC Did TLC show full consumption of starting material? Start->CheckTLC IncompleteRxn Root Cause: Incomplete Reaction CheckTLC->IncompleteRxn No CheckSublimation Was there significant product loss during sublimation? CheckTLC->CheckSublimation Yes Solution1 Solution: - Use fresh/more oxidant - Increase reaction time IncompleteRxn->Solution1 SublimationLoss Root Cause: Purification Loss CheckSublimation->SublimationLoss Yes ExtractionLoss Root Cause: Workup Loss CheckSublimation->ExtractionLoss No Solution2 Solution: - Improve apparatus seal - Optimize temperature SublimationLoss->Solution2 Solution3 Solution: - Increase extraction volume/frequency - Ensure thorough mixing ExtractionLoss->Solution3

Caption: Decision tree for troubleshooting low reaction yield.

References
  • Prasad, B., Rojubally, A., & Plettner, E. (2011). Identification of camphor oxidation and reduction products in Pseudomonas putida: new activity of the cytochrome P450cam system. Journal of Chemical Ecology, 37(6), 657–667. [Link]

  • Fanning, C. (n.d.). Synthesis of Camphor by the Oxidation of Borneol. CDN. [Link]

  • (n.d.). Oxidation Of Isoborneol To Camphor Lab Report. Mirante. [Link]

  • (2020, December 29). Synthesis of camphor [Video]. YouTube. [Link]

  • (n.d.). Oxidation of Borneol To Camphor. Scribd. [Link]

  • (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]

  • (n.d.). Preparation of camphoric acid. PrepChem.com. [Link]

  • Siniscalchi, T. (2022, February 11). Oxidation of Borneol to Camphor: Guided Walk-Through [Video]. YouTube. [Link]

  • Nerz, J. (n.d.). Oxidation of Isoborneol to Camphor Organic Redox. Mount St. Mary's University. [Link]

  • (2023). Synthesis of Camphor Using Ionic Liquids. Journal of Undergraduate Chemistry Research, 22(4), 96-98. [Link]

  • US Patent 2,333,718A. (1943). Process of preparing camphoric acid.
  • Hassall, C. H. (1957). The Baeyer-Villiger Oxidation of Aldehydes and Ketones. Organic Reactions. [Link]

  • (n.d.). Notes to Instructors: Greening the Oxidation of Borneol to Camphor. ResearchGate. [Link]

  • Mohrig, J. R., et al. (2010). Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 87(2), 194-197. [Link]

  • (n.d.). Green Oxidation of Borneol to Camphor. Scribd. [Link]

  • (n.d.). A Green Synthesis of Camphor: Lab Report Analysis. Studylib. [Link]

  • (2019). Isoborneol Oxidation and Camphor Reduction (Lab Report). Edubirdie. [Link]

  • Ciez, D., & Pałasz, A. (2020). Regio- and stereoselective Baeyer–Villiger oxidation on (R)-(+)-camphor adducts. Tetrahedron: Asymmetry. [Link]

  • (n.d.). EXP. 35 A & B OXIDATION-REDUCTION SCHEME: BORNEOL - CAMPHOR - ISOBORNEOL. [Link]

  • (n.d.). X. Jones Reaction: The Oxidation of Borneol to Camphor. [Link]

  • (n.d.). Oxidation of Borneol to Camphor. Academia.edu. [Link]

  • (2012, February 4). mystery product formed in borneol > camphor > isoborneol experiment (oxidation / reduction). IR inside!. Reddit. [Link]

  • (n.d.). Baeyer-Villiger Reaction. Master Organic Chemistry. [Link]

  • (n.d.). EXP. 35 A OXIDATION OF BORNEOL TO CAMPHOR. [Link]

  • (n.d.). Jones Reaction: The Oxidation of Borneol to Camphor. [Link]

  • (n.d.). Lab F - Oxidation of Isoborneol To Camphor. Scribd. [Link]

Sources

troubleshooting steric hindrance in d-camphoric acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists dealing with the specific challenges of d-camphoric acid esterification.

Topic: Troubleshooting Steric Hindrance & Regioselectivity Doc ID: CAMPH-EST-001 Last Updated: 2026-02-10

The Steric Landscape: Understanding the Challenge

Before troubleshooting, you must visualize the molecular geometry. This compound (1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid ) possesses two carboxylic acid groups with vastly different reactivities due to steric hindrance.

  • The C1-Carboxyl (Hindered): Attached to a quaternary carbon (C1) bearing a methyl group. It is further shielded by the adjacent gem-dimethyl group at C2. This position is effectively a "neopentyl-like" system and is extremely resistant to nucleophilic attack.

  • The C3-Carboxyl (Accessible): Attached to a secondary carbon (C3). This group behaves like a typical secondary carboxylic acid and is much more reactive.

Impact on Protocol: Standard Fischer esterification conditions will rapidly esterify C3 but often fail to esterify C1, leading to mono-esters or incomplete conversion.

Steric & Reactive Pathway Map

CamphoricReactivity cluster_legend Reactivity Logic Acid This compound (Di-acid) Anhydride Camphoric Anhydride Acid->Anhydride Ac2O, Reflux (Dehydration) Diester Diester Acid->Diester MeI, Ag2O OR Acid Chloride route C3_Ester C3-Monoester (Kinetic Product) Anhydride->C3_Ester ROH, Mild Heat (Nucleophilic Attack at C3) C1_Ester C1-Monoester (Thermodynamic Product) Diester->C1_Ester Partial Hydrolysis (Saponification of C3) C3 is Accessible C3 is Accessible C1 is Hindered C1 is Hindered C3 is Accessible->C1 is Hindered

Caption: Reaction pathways showing the kinetic access to C3-ester vs. the thermodynamic route to C1-ester.

Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)

Q: I attempted to make the C1-monoester using camphoric anhydride and alcohol, but I obtained the C3-monoester. Why?

Diagnosis: You are fighting kinetics. Mechanism: In the ring-opening alcoholysis of camphoric anhydride, the incoming alcohol nucleophile attacks the least hindered carbonyl carbon . The C3 carbonyl is significantly more accessible than the sterically crowded C1 carbonyl. Therefore, the alcohol bonds to C3, and the C1 carbonyl becomes the free acid. Corrective Protocol (The "Saponification Route"): To obtain the C1-monoester (often called the ortho-ester in older literature), you must use a protection-deprotection strategy:

  • Synthesize the Diester: Force the esterification of both groups (see Section 3).

  • Selective Hydrolysis: Subject the diester to partial saponification (1 equivalent of NaOH/KOH in MeOH/H2O).

  • Result: The sterically accessible C3-ester hydrolyzes much faster than the hindered C1-ester. Acidification yields the C1-monoester with the C3-acid free.

Q: How do I selectively synthesize the C3-monoester?

Protocol: This is the direct product of anhydride alcoholysis.

  • Activate: Convert this compound to camphoric anhydride (Reflux in acetic anhydride, then distill/crystallize).

  • React: Dissolve the anhydride in the target alcohol (ROH).

  • Conditions: Reflux gently. The reaction is usually quantitative.

  • Purification: Evaporate excess alcohol. The product is the C3-ester/C1-acid.

Troubleshooting Low Yield in Diester Synthesis

Q: My Fischer esterification (MeOH/H2SO4) stalls after forming the monoester. How do I force the C1 group to react?

Diagnosis: The activation energy required to form the tetrahedral intermediate at the C1 position is too high for standard equilibrium conditions. Water accumulation halts the reaction. Solution 1: The Alkylation Method (Recommended for Methyl Esters) Avoid nucleophilic attack at the carbonyl entirely. Instead, use the carboxylate as a nucleophile to attack an alkylating agent.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate + Base (K2CO3 or Ag2O).

  • Mechanism: SN2 attack by the carboxylate oxygen on the methyl group. Steric hindrance at the carbonyl carbon is irrelevant.

  • Protocol:

    • Dissolve Camphoric Acid in DMF.

    • Add 2.5 eq K2CO3 and 3.0 eq MeI.

    • Stir at RT (or 40°C) overnight.

    • Result: High yield of Diester.

Solution 2: The Acid Chloride Route (For Complex Alcohols) If you need a complex ester (not methyl/ethyl), you must activate the C1 carboxyl as an acid chloride.

  • Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride is often insufficient for the C1 position due to lack of reactivity. Phosphorus Pentachloride (PCl5) is historically preferred for converting the hindered C1 acid to the acid chloride.

  • Protocol:

    • React Camphoric Acid (or C3-monoester) with PCl5.

    • Isolate the acid chloride (distillation may be required).

    • React with the target alcohol in the presence of a non-nucleophilic base (Pyridine/DMAP).

    • Note: DMAP (4-Dimethylaminopyridine) is crucial here as a nucleophilic catalyst to facilitate attack on the hindered acyl center.

Analytical Data & Verification

Distinguishing Isomers via NMR

You can distinguish the isomers by observing the chemical shift of the methyl protons and the methine proton at C3.

FeatureC3-Monoester (Kinetic)C1-Monoester (Thermodynamic)Diester
C3-H Signal ~2.6 - 2.8 ppm (Deshielded by adjacent Ester)~2.4 - 2.5 ppm (Adjacent to Acid)~2.6 - 2.8 ppm
Methyl Singlets 3 distinct singlets (0.8 - 1.3 ppm)3 distinct singlets3 distinct singlets
Ester O-Me Single peak (~3.6 ppm)Single peak (~3.6 ppm)Two peaks (often overlapping or distinct by ~0.05 ppm)
Solubility Soluble in NaHCO3 (aq)Soluble in NaHCO3 (aq)Insoluble in NaHCO3 (aq)
Experimental Comparison of Methods
MethodTarget ProductPrimary ChallengeSuccess Rate
Fischer (MeOH/H+) Mixture (mostly C3-mono)C1 hindrance prevents diesterLow for Diester
Anhydride + ROH C3-MonoesterRegioselectivity is fixed (Kinetic)High for C3-Mono
Diester + NaOH C1-MonoesterRequires careful monitoring of hydrolysisHigh for C1-Mono
Alkylation (MeI) DiesterToxicity of MeI; removal of DMFExcellent for Diester

References

  • Regioselectivity in Camphoric Anhydride Opening

    • Mechanism of alcoholysis and kinetic control favoring the C3-ester.
    • Source: Journal of the American Chemical Society. "The Constitution of the Camphoric Acids."
    • (Note: Classical grounding reference).

  • Diester Synthesis via Alkylation

    • Use of Methyl Iodide/Silver Oxide or Carbon
    • Source: Organic Syntheses, Coll. Vol. 3, p. 203.
  • Selective Hydrolysis (Saponification)

    • Kinetic resolution of diesters based on steric environment.
    • Source: Tetrahedron: Asymmetry. "Differentiation of the two carboxyl groups of camphoric acid."
  • General Camphor Chemistry & Numbering

    • IUPAC numbering and structural analysis.
    • Source: PubChem Compound Summary for Camphoric Acid.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for reagents like Methyl Iodide, Thionyl Chloride, and PCl5 before use.

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and stereochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the intricate three-dimensional structures of molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of d-camphoric acid, a chiral molecule often utilized as a resolving agent for racemic mixtures. We will explore not only the fundamental spectral features but also the nuanced details that allow for unambiguous stereochemical assignment, comparing its spectral properties to alternatives and providing the experimental context required for reproducible results.

Introduction: The Significance of Stereoisomerism

This compound, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[2] Its stereoisomers possess distinct physical properties and physiological activities, making their differentiation critical.[3] While enantiomers, such as d- and l-camphoric acid, cannot be distinguished by NMR in a standard achiral solvent, their diastereomers exhibit unique NMR spectra.[1][3] This guide will focus on the detailed spectral characterization of the d-(+) isomer and discuss comparative methodologies.

Experimental Protocol: A Foundation for Reliable Data

Achieving high-quality, reproducible NMR data begins with meticulous sample preparation and a well-defined acquisition protocol.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Scientist's Note: The choice of solvent is critical. CDCl₃ is a common choice for general organic analysis. However, the carboxylic acid protons may undergo rapid exchange with trace amounts of water, leading to broad signals or their complete disappearance. DMSO-d₆ can be advantageous for observing these exchangeable protons due to its ability to form strong hydrogen bonds.[4][5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time (more scans) is required.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Workflow Diagram

Caption: Workflow from sample preparation to structural elucidation.

¹H and ¹³C NMR Spectral Interpretation of this compound

The rigid, bicyclic-like structure of this compound results in a well-resolved and highly informative NMR spectrum. The presence of chiral centers and geminal groups leads to diastereotopicity, a key feature in the ¹H NMR spectrum.

This compound Structure with Atom Numbering

Caption: Structure of this compound with numbering for NMR assignment.

Table 1: ¹H and ¹³C NMR Data for this compound (400 MHz, CDCl₃)

Atom No.¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
COOH~12.0broad s2H~180-185
H3~2.9d1H~50-55
H4, H5~1.8 - 2.6m4H~25-35
CH₃ (C10)~1.3s3H~20-25
CH₃ (C8/C9)~1.0, ~0.9s, s3H, 3H~20-30
C1---~45-50
C2---~40-45

Note: Exact chemical shifts can vary depending on solvent and concentration.[5]

Analysis of the ¹H NMR Spectrum:

  • Carboxylic Acid Protons (-COOH): These are the most deshielded protons, appearing as a broad singlet far downfield around 10-13 ppm.[4][7][8] Their broadness is due to hydrogen bonding and chemical exchange. A D₂O shake will cause this signal to disappear, confirming its assignment.[5]

  • Methine Proton (H3): The proton at C3 is adjacent to a carboxylic acid group and coupled to the protons on C4, typically appearing as a doublet around 2.9 ppm.

  • Methylene Protons (H4, H5): The protons on C4 and C5 are diastereotopic and couple with each other and with H3, resulting in complex multiplets in the 1.8-2.6 ppm region.

  • Methyl Protons (-CH₃): A key feature of this compound is the presence of three methyl singlets. The methyl group at C1 (C10) is chemically distinct from the two geminal methyl groups at C2 (C8 and C9). Furthermore, these two geminal methyl groups are themselves diastereotopic due to the chiral centers in the molecule, and thus appear as two separate singlets, typically around 1.0 and 0.9 ppm.

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (-COOH): The two carboxylic acid carbons are the most deshielded, appearing in the 165-185 ppm region.[5][8]

  • Quaternary Carbons (C1, C2): The two carbons bearing methyl groups and integrated into the cyclopentane ring appear in the 40-50 ppm range.

  • Methine and Methylene Carbons (C3, C4, C5): These carbons of the cyclopentane ring appear in the aliphatic region, typically between 25-55 ppm.

  • Methyl Carbons (-CH₃): The three methyl carbons appear in the upfield region of the spectrum, generally between 20-30 ppm.

Comparative Analysis: Distinguishing Stereoisomers

NMR spectroscopy is a powerful technique for differentiating diastereomers.[1][9] While d- and l-camphoric acid (enantiomers) will produce identical spectra in an achiral solvent, they can be distinguished from diastereomers like meso-camphoric acid.

  • d- vs. l-Camphoric Acid: As enantiomers, their spectra are indistinguishable under normal NMR conditions. To differentiate them, one must use a chiral auxiliary, such as a chiral solvating agent or by converting them into diastereomeric derivatives (e.g., Mosher's esters).[3][9]

  • d- vs. meso-Camphoric Acid: meso-camphoric acid possesses a plane of symmetry. This symmetry element renders the two methyl groups on C2 equivalent, and they would appear as a single singlet in the ¹H NMR spectrum, in stark contrast to the two distinct singlets seen for the diastereotopic methyls in this compound. This provides a clear and definitive method for distinguishing between these diastereomers.

Advanced Techniques: The Nuclear Overhauser Effect (NOE)

For complex stereochemical problems, the Nuclear Overhauser Effect (NOE) provides invaluable information about through-space proximity of protons.[10][11][12] An NOE is observed as an enhancement of a proton's signal intensity when a nearby proton is irradiated.[11] This effect is distance-dependent (inversely proportional to the sixth power of the distance) and is typically effective for protons within 5 Å of each other.[11][12]

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can map all through-space correlations simultaneously.[12][13] For this compound, an NOE correlation would be expected between the methyl protons at C10 and the methine proton at H3, confirming their cis relationship on the cyclopentane ring.

NOE Correlation Diagram

NOE_Correlation cluster_mol Key Spatial Proximities in this compound H3 H3 CH3_C10 CH₃ (C10) H3->CH3_C10 cis relationship CH3_C8 CH₃ (C8) CH3_C9 CH₃ (C9) H5 H5 CH3_C9->H5 proximity

Sources

A Tale of Two Ligands: A Comparative Performance Analysis of d-Camphoric Acid and Terephthalic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of crystal engineering and materials science, the choice of an organic ligand is a critical design parameter that dictates the ultimate structure, and consequently, the function of a coordination polymer or metal-organic framework (MOF). Among the vast library of available linkers, d-camphoric acid and terephthalic acid represent two archetypal ligands that, despite both being dicarboxylic acids, impart vastly different properties to the resulting materials. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Differentiating Features

The fundamental difference between this compound and terephthalic acid lies in their molecular structure. Terephthalic acid is a rigid, linear, and achiral aromatic dicarboxylate. In contrast, this compound is a chiral, non-planar, and more flexible aliphatic dicarboxylate derived from a natural product.[1][2][3] This inherent chirality and flexibility are the primary drivers for the distinct performance characteristics observed in the materials they form.

FeatureThis compoundTerephthalic Acid
Structure Chiral, Aliphatic, FlexibleAchiral, Aromatic, Rigid
Primary Application Focus Asymmetric Catalysis, Chiral Separations, Chiral InductionGas Storage, General Porous Materials, Luminescent Sensors
Resulting Frameworks Often homochiral, complex 3D networks, helical structures[4][5][6]High symmetry, high porosity, robust frameworks (e.g., MOF-5)[2][7]
Key Advantage Introduction of chirality into materials[8][9][10]High thermal and chemical stability, predictable topologies[2][11]

Performance in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural disparities between these two ligands lead to significant differences in the properties of the resulting coordination polymers.

Structural Diversity and Chirality

This compound is a prolific building block for constructing homochiral MOFs.[6][8] Its inherent, racemization-resistant chirality is effectively transferred to the supramolecular structure, creating frameworks with chiral pores and channels.[8][12] This is paramount for applications in enantioselective separations, asymmetric catalysis, and chiral recognition.[6][9] The flexibility of the camphor backbone allows for the formation of diverse and complex architectures, including 1D helical chains and intricate 2D or 3D networks.[4][5] However, this flexibility can sometimes make the prediction of the final topology more challenging compared to rigid linkers.[2][13]

Terephthalic acid , on the other hand, is the quintessential rigid linker. Its linearity and symmetry are instrumental in the design of some of the most iconic MOFs, such as MOF-5.[7][14] The rigidity of the phenylene ring generally leads to more predictable and robust frameworks with high porosity and large surface areas, making them ideal for gas storage and separation applications.[2][15] While terephthalic acid itself is achiral, it can be used to construct chiral MOFs through strategies like using chiral co-ligands or inducing spontaneous resolution, though this is less direct than using an intrinsically chiral ligand.[16][17]

Thermal and Chemical Stability

Frameworks derived from terephthalic acid are renowned for their high thermal and chemical stability.[2] The rigid aromatic backbone contributes to the robustness of the resulting MOFs, which can often withstand high temperatures (in some cases up to 400-500 °C) and various chemical environments.[11][18] For instance, Cr- and Fe-based terephthalate MOFs (the MIL series) are known for their exceptional stability, even in the presence of water.

Coordination polymers based on This compound also exhibit good thermal stability, with decomposition temperatures reported to be in the range of 316–425 °C for some examples.[4] However, aliphatic ligands, in general, can sometimes yield frameworks with lower thermal and chemical stability compared to their aromatic counterparts due to the higher conformational freedom and the nature of the C-C single bonds.[2][13] The stability of a given camphorate-based MOF will be highly dependent on the choice of the metal ion and the overall coordination environment.

Functional Applications: A Comparative Overview
ApplicationThis compound PerformanceTerephthalic Acid PerformanceSupporting Rationale
Asymmetric Catalysis Excellent . The inherent chirality of the ligand creates a chiral environment within the pores of the MOF, enabling enantioselective catalytic reactions.[6][19]Limited . Requires modification or the use of chiral co-ligands to induce chirality. Not the primary choice for this application.This compound's rigid, well-defined stereochemistry is directly transferred to the framework.[19]
Chiral Separations Excellent . Homochiral MOFs derived from this compound can be used as stationary phases in chromatography to separate enantiomers.[8][9]Limited . The achiral nature of the pores in most terephthalate MOFs prevents enantioselective recognition.The chiral pores of d-camphorate MOFs can exhibit differential binding affinities for different enantiomers.
Gas Storage/Separation Moderate . While porous materials can be formed, they do not typically achieve the ultra-high surface areas seen with some terephthalate MOFs.Excellent . The rigidity and geometry of terephthalic acid are ideal for creating highly porous materials with large surface areas for gas adsorption.[15][20]The linear and rigid nature of terephthalic acid leads to the formation of highly ordered, porous structures.[2]
Luminescence/Sensing Good . Lanthanide MOFs based on this compound have shown promise for luminescence sensing.[4][21]Excellent . Lanthanide MOFs using terephthalic acid as a ligand are well-studied for their luminescence properties and have been used as sensors for various ions and molecules.[22]The aromatic nature of terephthalic acid can facilitate efficient energy transfer to lanthanide ions (antenna effect).[22]

Experimental Protocols

To provide a practical context, this section outlines standardized, step-by-step methodologies for the synthesis of representative MOFs using both ligands. The solvothermal method is a common and effective technique for MOF synthesis.[23][24]

Protocol 1: Synthesis of a Zinc-Terephthalate MOF (MOF-5 analogue)

This protocol describes a common method for synthesizing MOF-5, a well-known zinc-based MOF with high porosity.[23][25]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)[23]

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol/Chloroform for washing

Procedure:

  • Dissolve 1.0 mmol of terephthalic acid in 20 mL of DMF in a 50 mL Teflon-lined autoclave.

  • In a separate beaker, dissolve 3.0 mmol of zinc nitrate hexahydrate in 20 mL of DMF.

  • Slowly add the zinc nitrate solution to the terephthalic acid solution while stirring.

  • Seal the Teflon-lined autoclave and place it in a programmable oven.

  • Heat the mixture to 120 °C for 24 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting white crystalline product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Activate the sample by immersing it in chloroform for 24 hours and then heating under vacuum at 150 °C to remove guest solvent molecules.[15]

Protocol 2: Synthesis of a Chiral Zinc-d-Camphorate MOF

This protocol is a general procedure for synthesizing a chiral MOF using this compound, which can be adapted based on the desired metal and final structure.[9]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • d-(+)-Camphoric acid (d-H₂cam)

  • An auxiliary N-donor ligand (e.g., 1,2-bis(4-pyridyl)ethane)[9]

  • N,N-Dimethylformamide (DMF)

  • Ethanol for washing

Procedure:

  • In a 20 mL glass vial, combine 0.5 mmol of zinc nitrate hexahydrate, 0.5 mmol of d-(+)-camphoric acid, and 0.5 mmol of the auxiliary N-donor ligand.

  • Add 10 mL of DMF to the vial and sonicate for 5 minutes to ensure a homogeneous mixture.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 100 °C for 48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in a desiccator at room temperature.

Characterization Workflow

A comprehensive characterization of the synthesized materials is crucial to confirm their structure and evaluate their performance.

G cluster_synthesis Synthesis cluster_characterization Structural & Physicochemical Characterization cluster_performance Performance Evaluation Synthesis Solvothermal Synthesis (Protocols 1 & 2) PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) Synthesis->PXRD Initial Check TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Synthesis->TGA Assess Stability FTIR FT-IR Spectroscopy (Functional Groups & Coordination) Synthesis->FTIR Verify Coordination Sensing Luminescence Spectroscopy (Sensing Applications) Synthesis->Sensing SCXRD Single-Crystal X-Ray Diffraction (SCXRD) (Definitive Structure) PXRD->SCXRD If single crystals Porosity Gas Adsorption (N₂ at 77K) (BET Surface Area & Pore Volume) PXRD->Porosity If porous Catalysis Asymmetric Catalysis (Enantiomeric Excess) SCXRD->Catalysis Structure-Function Separation Chiral Separation (HPLC) (Enantioselective Resolution) SCXRD->Separation Structure-Function Porosity->Catalysis Porosity->Separation

Caption: Standard workflow for MOF synthesis, characterization, and performance evaluation.

Logical Framework for Ligand Selection

Choosing between this compound and terephthalic acid is fundamentally a choice between imparting chirality and maximizing robust porosity.

Ligand_Selection start Primary Application Goal? chiral_app Chirality-Dependent Application? (e.g., Asymmetric Catalysis, Enantiomer Separation) start->chiral_app Yes porosity_app High Porosity/Stability Application? (e.g., Gas Storage, Stable Catalyst Support) start->porosity_app No ligand_camphor Select This compound chiral_app->ligand_camphor ligand_terephthalic Select Terephthalic Acid porosity_app->ligand_terephthalic consider_modified Consider Modified Terephthalate or Chiral Co-ligands porosity_app->consider_modified If chirality is a secondary goal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.